N-(4-BROMO-2-FLUOROPHENYL)-1,3-BENZOTHIAZOL-2-AMINE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-BROMO-2-FLUOROPHENYL)-1,3-BENZOTHIAZOL-2-AMINE is a chemical compound that belongs to the class of benzothiazole derivatives. This compound is characterized by the presence of a bromine and fluorine atom on the phenyl ring, which is attached to the benzothiazole moiety. Benzothiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-BROMO-2-FLUOROPHENYL)-1,3-BENZOTHIAZOL-2-AMINE typically involves the following steps:
Formation of the Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Introduction of the Phenyl Ring: The phenyl ring with bromine and fluorine substituents can be introduced through a Suzuki coupling reaction. This involves the reaction of a boronic acid derivative of the phenyl ring with a halogenated benzothiazole in the presence of a palladium catalyst and a base.
Final Coupling: The final step involves the coupling of the synthesized benzothiazole derivative with the phenyl ring under suitable conditions to obtain the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
N-(4-BROMO-2-FLUOROPHENYL)-1,3-BENZOTHIAZOL-2-AMINE can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki and Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used in substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate, used in oxidation reactions.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride, used in reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted derivatives, while oxidation and reduction can yield different oxidation states of the compound.
Scientific Research Applications
N-(4-BROMO-2-FLUOROPHENYL)-1,3-BENZOTHIAZOL-2-AMINE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its biological activity.
Chemical Biology: It is used as a probe to study biological processes and interactions.
Material Science: The compound can be used in the development of new materials with specific properties.
Industrial Applications: It is used in the synthesis of other complex molecules and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of N-(4-BROMO-2-FLUOROPHENYL)-1,3-BENZOTHIAZOL-2-AMINE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-fluorobiphenyl: A similar compound with a biphenyl structure.
Benzamide, N-(4-fluorophenyl)-2-bromo-: Another compound with a benzamide structure.
Uniqueness
N-(4-BROMO-2-FLUOROPHENYL)-1,3-BENZOTHIAZOL-2-AMINE is unique due to the presence of both bromine and fluorine atoms on the phenyl ring, which can influence its chemical reactivity and biological activity
Properties
Molecular Formula |
C13H8BrFN2S |
---|---|
Molecular Weight |
323.19 g/mol |
IUPAC Name |
N-(4-bromo-2-fluorophenyl)-1,3-benzothiazol-2-amine |
InChI |
InChI=1S/C13H8BrFN2S/c14-8-5-6-10(9(15)7-8)16-13-17-11-3-1-2-4-12(11)18-13/h1-7H,(H,16,17) |
InChI Key |
UKUGIWVMVFUOSU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)NC3=C(C=C(C=C3)Br)F |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.